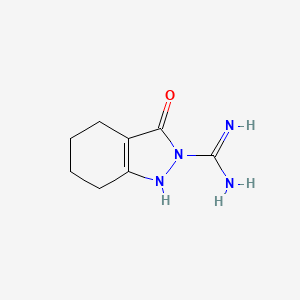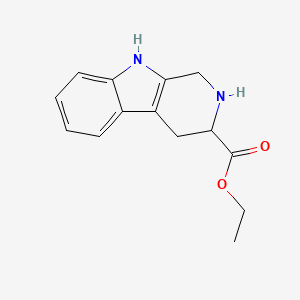
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester is a chemical compound that belongs to the beta-carboline family. Beta-carbolines are alkaloids chemically related to tryptamines and are known for their diverse pharmacological properties. This compound is of significant interest due to its interactions with various enzymes and biomolecules, making it a valuable subject in biochemical research.
Mechanism of Action
Target of Action
It is known that similar indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways, leading to a variety of downstream effects.
Result of Action
Similar indole derivatives have shown significant antiproliferative activity , suggesting that this compound may also have potential anti-tumor effects.
Biochemical Analysis
Biochemical Properties
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can inhibit the activity of MAO, leading to increased levels of monoamines, which are crucial for neurotransmission . Additionally, this compound can bind to various receptors in the brain, influencing neurotransmitter release and uptake .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of the cAMP signaling pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals . Furthermore, this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis . Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its binding to MAO results in the inhibition of this enzyme, thereby increasing the levels of monoamines . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its stability and potency . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity . These effects are crucial for understanding the potential therapeutic applications and safety profile of this compound.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it has been observed to have beneficial effects, such as neuroprotection and anti-inflammatory properties . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have distinct biological activities and contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux, altering the levels of key metabolites and affecting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation . These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications. It can be directed to various cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . These localizations can affect its activity and function, influencing cellular processes such as gene expression, energy production, and protein synthesis.
Preparation Methods
The synthesis of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester typically involves several steps:
Synthesis of 2,3-dihydro-beta-carboline: This is achieved from suitable starting materials.
Partial hydrogenation: The 2,3-dihydro-beta-carboline is partially hydrogenated to form 2,3,4,9-tetrahydro-1H-beta-carboline.
Carboxylation: Under appropriate conditions, the 2,3,4,9-tetrahydro-1H-beta-carboline undergoes a carboxylation reaction to yield 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid.
Chemical Reactions Analysis
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various molecules for biological studies.
Biology: The compound interacts with enzymes like monoamine oxidase, which is responsible for the breakdown of monoamines.
Medicine: Its derivatives have been studied for their cytotoxic and insecticidal activities.
Industry: The compound is used in the development of pharmaceuticals and other industrial applications.
Comparison with Similar Compounds
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester is unique compared to other beta-carbolines due to its specific structure and pharmacological properties. Similar compounds include:
- 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1,3-dicarboxylic acid
- Tryptoline (tetrahydro-beta-carboline)
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12/h3-6,12,15-16H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYXWUNHHTZQSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(CN1)NC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
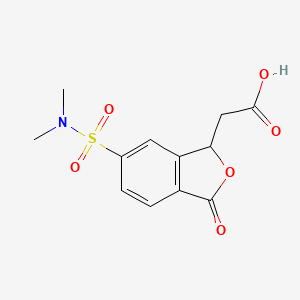
![4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid](/img/structure/B1297151.png)

![4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid](/img/structure/B1297156.png)
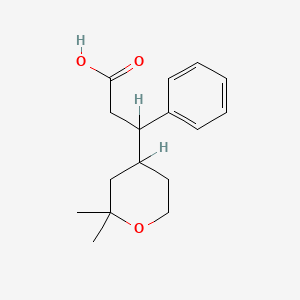
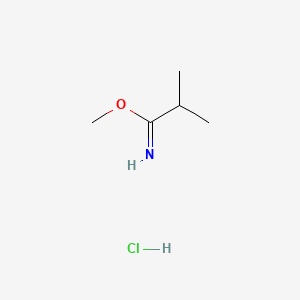
![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)
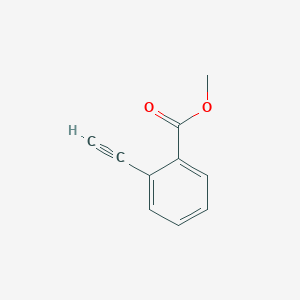
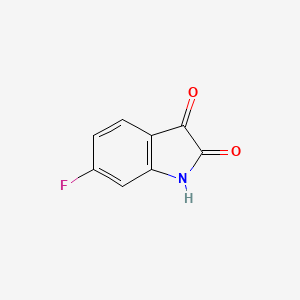
![tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate](/img/structure/B1297173.png)

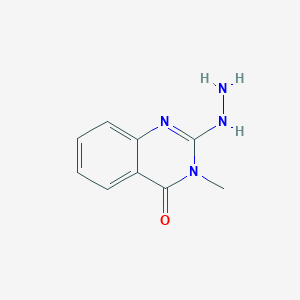
![3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B1297178.png)
